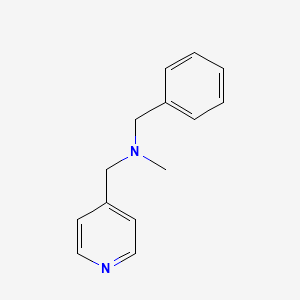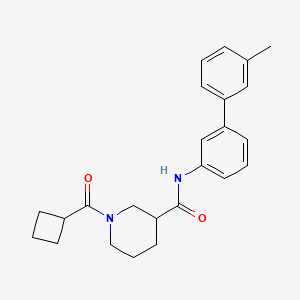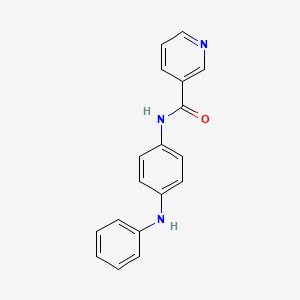
N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine, also known as MPMP, is a chemical compound that has been widely studied for its potential therapeutic applications in the field of neuroscience. MPMP is a selective and potent agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in the brain and other tissues.
Wirkmechanismus
N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine acts as a selective and potent agonist of the TAAR1 receptor, which is expressed in the brain and other tissues. TAAR1 agonists have been shown to modulate dopaminergic and serotonergic neurotransmission in the brain, which are implicated in a variety of neurological disorders. N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine has been shown to increase dopamine and serotonin release in the prefrontal cortex and striatum, which are regions of the brain involved in reward processing and motivation.
Biochemical and Physiological Effects:
N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its effects on neurotransmitter release, N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine has been shown to increase cAMP levels in the brain, which is a second messenger that is involved in a variety of cellular processes. N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine has also been shown to increase locomotor activity in animal models, which is consistent with its effects on dopamine and serotonin neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine as a research tool is its selectivity and potency as a TAAR1 agonist. This allows researchers to study the specific effects of TAAR1 activation in the brain without the confounding effects of other neurotransmitter systems. However, one limitation of N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine is its potential to induce hyperthermia and motor dysfunction in animal models at high doses. Careful dosing and monitoring is necessary to avoid these side effects.
Zukünftige Richtungen
There are several future directions for research on N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine and TAAR1 agonists. One direction is to investigate the potential therapeutic applications of TAAR1 agonists in neurological disorders such as schizophrenia and depression. Another direction is to elucidate the downstream signaling pathways of TAAR1 activation in the brain. Finally, the development of more selective and potent TAAR1 agonists may lead to the development of novel therapeutics for neurological disorders.
Synthesemethoden
The synthesis of N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine involves the reaction of N-methyl-4-pyridinemethanamine with benzaldehyde in the presence of an acid catalyst. The resulting product is then purified by recrystallization. The synthesis of N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine has been well-established in the literature and can be easily reproduced in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine has been studied for its potential therapeutic applications in a variety of neurological disorders, including schizophrenia, depression, and drug addiction. TAAR1 agonists have been shown to modulate dopaminergic and serotonergic neurotransmission in the brain, which are implicated in these disorders. N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.
Eigenschaften
IUPAC Name |
N-methyl-1-phenyl-N-(pyridin-4-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-16(11-13-5-3-2-4-6-13)12-14-7-9-15-10-8-14/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYLUSHTNIEUGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5423309 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-benzothien-2-ylmethyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6140710.png)
![3-chloro-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6140721.png)
![1-cyclopentyl-4-({[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}methyl)-2-pyrrolidinone](/img/structure/B6140728.png)


![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B6140758.png)
![1-(1-azocanyl)-3-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6140765.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6140771.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6140778.png)
![methyl 2-[({2-[(2-chloro-5-methylphenoxy)acetyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B6140789.png)
![N-(3-chloro-2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6140796.png)

![1-[1-(2-fluorobenzyl)-4-piperidinyl]-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6140809.png)
![N-[3-(cyclopentyloxy)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B6140824.png)